molecular formula C13H26O2 B592758 2-(4-Butylcyclohexyl)propane-1,3-diol CAS No. 132310-87-3

2-(4-Butylcyclohexyl)propane-1,3-diol

Cat. No.: B592758
CAS No.: 132310-87-3
M. Wt: 214.349
InChI Key: QNSCHGZMOVVKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-(4-Butylcyclohexyl)propane-1,3-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Butylcyclohexyl)propane-1,3-diol is primarily used in research settings. . Its high purity makes it suitable for precise experimental work and analytical studies.

Comparison with Similar Compounds

2-(4-Butylcyclohexyl)propane-1,3-diol can be compared with other similar compounds, such as other cyclohexyl derivatives and diols. Similar compounds include 2-(4-Methylcyclohexyl)propane-1,3-diol and 2-(4-Ethylcyclohexyl)propane-1,3-diol . The uniqueness of this compound lies in its specific butyl substitution, which may confer distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2-(4-butylcyclohexyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-2-3-4-11-5-7-12(8-6-11)13(9-14)10-15/h11-15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSCHGZMOVVKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654050
Record name 2-(4-Butylcyclohexyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132310-87-3
Record name 2-(4-Butylcyclohexyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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